molecular formula C10H17F2NO2 B6168069 tert-butyl 3,3-difluoropiperidine-4-carboxylate CAS No. 1955498-59-5

tert-butyl 3,3-difluoropiperidine-4-carboxylate

Cat. No.: B6168069
CAS No.: 1955498-59-5
M. Wt: 221.24 g/mol
InChI Key: BXYCDALKPLQNNI-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-difluoropiperidine-4-carboxylate: is a fluorinated piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3-difluoropiperidine-4-carboxylate typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent under controlled conditions to introduce the fluorine atoms at the desired positions. The tert-butyl group is then introduced through esterification reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3,3-difluoropiperidine-4-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where the fluorine atoms or other groups are replaced by different substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry: tert-Butyl 3,3-difluoropiperidine-4-carboxylate is used as a building block in organic synthesis. Its unique fluorinated structure makes it valuable for the development of new chemical entities and materials.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on biological systems. It can be used as a probe to study enzyme mechanisms and receptor-ligand interactions.

Medicine: The compound is of interest in medicinal chemistry for the development of new pharmaceuticals. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as increased resistance to degradation and improved performance in various applications.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoropiperidine-4-carboxylate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with enzymes and receptors, affecting their activity and function. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to reach intracellular targets .

Comparison with Similar Compounds

  • tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
  • tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate

Comparison: tert-Butyl 3,3-difluoropiperidine-4-carboxylate is unique due to its specific fluorination pattern and the presence of the tert-butyl ester group. This combination of features can result in distinct chemical and biological properties compared to similar compounds. For example, the presence of the tert-butyl group can enhance the compound’s stability and lipophilicity, while the specific fluorination pattern can influence its reactivity and interactions with biological targets .

Properties

CAS No.

1955498-59-5

Molecular Formula

C10H17F2NO2

Molecular Weight

221.24 g/mol

IUPAC Name

tert-butyl 3,3-difluoropiperidine-4-carboxylate

InChI

InChI=1S/C10H17F2NO2/c1-9(2,3)15-8(14)7-4-5-13-6-10(7,11)12/h7,13H,4-6H2,1-3H3

InChI Key

BXYCDALKPLQNNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCNCC1(F)F

Purity

95

Origin of Product

United States

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